Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the piperidine ring is constructed through nucleophilic substitution reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via cyclization reactions, often involving reagents like ammonia or amines.
Carbamate Ester Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, altering their activity. The pyrimidine ring can participate in π-π stacking interactions, while the piperidine ring can engage in hydrophobic interactions. The carbamate ester group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid ethyl ester
- Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid methyl ester
- Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, Methyl-(1-pyrimidin-2-yl-piperidin-3-yl)-carbamic acid tert-butyl ester offers unique steric and electronic properties due to the tert-butyl group. This can influence its reactivity and binding affinity, making it a distinct candidate for various applications.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18(4)12-7-5-10-19(11-12)13-16-8-6-9-17-13/h6,8-9,12H,5,7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGDIHRYTAATAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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